
4-CHLOROBENZONITRILE-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzonitrile-D4 is a deuterium-labeled derivative of 4-chlorobenzonitrile. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7D4ClN, and it has a molecular weight of 141.59 g/mol . The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile-D4 can be synthesized through several methods. One common approach involves the deuteration of 4-chlorobenzonitrile. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound often involves the catalytic ammoxidation of 4-chlorotoluene. This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions usually include high temperatures and the presence of a suitable catalyst .
Analyse Des Réactions Chimiques
4-Chlorobenzonitrile-D4 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to 4-chlorobenzylamine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to 4-chlorobenzoic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include deuterated solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-Chlorobenzonitrile-D4 has several scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: this compound is used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: The compound is used in the production of pigments, dyes, and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-chlorobenzonitrile-D4 involves its incorporation into chemical and biological systems as a deuterium-labeled compound. The presence of deuterium affects the compound’s physical and chemical properties, such as bond strength and reaction rates. This allows researchers to study the behavior of the compound in various environments and understand its interactions with molecular targets and pathways .
Comparaison Avec Des Composés Similaires
4-Chlorobenzonitrile-D4 can be compared with other similar compounds, such as:
4-Chlorobenzonitrile: The non-deuterated version of the compound, which has different physical and chemical properties due to the absence of deuterium.
2,4-Dichlorobenzonitrile: A compound with two chlorine atoms, which exhibits different reactivity and applications compared to this compound.
4-Bromobenzonitrile: A similar compound where the chlorine atom is replaced by a bromine atom, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Propriétés
Numéro CAS |
1219794-82-7 |
|---|---|
Formule moléculaire |
C7H4ClN |
Poids moléculaire |
141.59 |
Nom IUPAC |
4-chloro-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |
Clé InChI |
GJNGXPDXRVXSEH-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C#N)Cl |
Synonymes |
4-CHLOROBENZONITRILE-D4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-{[(3-ETHYL-2,5-DIHYDRO-4-METHYL-2-OXO-1H-PYRROL-1-YL)-CARBONYL]-AMINO}-ETHYL}-BENZENESULFONYL CHLORIDE](/img/structure/B571690.png)
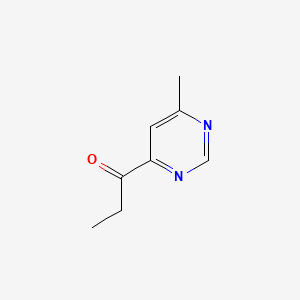

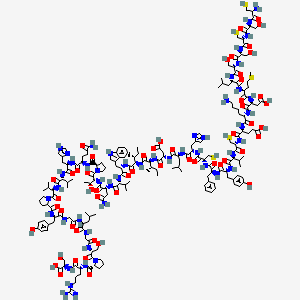

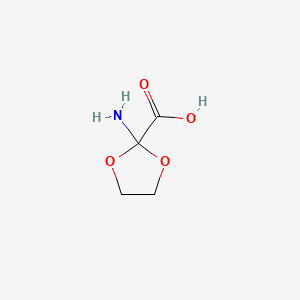
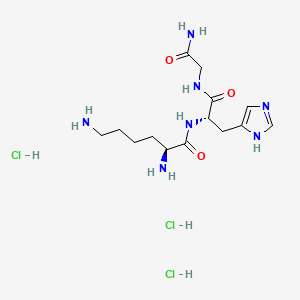
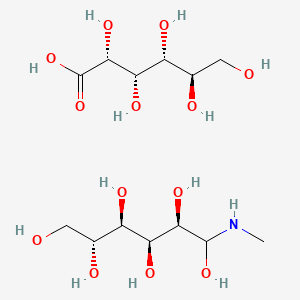

![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
